molecular formula C12H28N2 B3050620 N,N,N',N'-tetramethyloctane-1,8-diamine CAS No. 27397-06-4

N,N,N',N'-tetramethyloctane-1,8-diamine

Cat. No.: B3050620
CAS No.: 27397-06-4
M. Wt: 200.36 g/mol
InChI Key: LBKFCUZHPGXDSR-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetramethyloctane-1,8-diamine is an organic compound with the molecular formula C12H28N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-tetramethyloctane-1,8-diamine can be synthesized through the reaction of 1,8-octanediamine with methylating agents such as methyl iodide. The reaction typically involves the following steps:

    Reaction with Methyl Iodide: 1,8-octanediamine is reacted with an excess of methyl iodide in the presence of a base such as sodium hydroxide. This results in the formation of N,N,N’,N’-tetramethyloctane-1,8-diamine iodide.

    Neutralization: The iodide salt is then treated with a base to neutralize the compound and obtain the free amine.

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-tetramethyloctane-1,8-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetramethyloctane-1,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the amine groups.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N,N,N’,N’-tetramethyloctane-1,8-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetramethyloctane-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, the amine groups can interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylethylenediamine: A similar diamine with a shorter carbon chain.

    1,8-bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.

Uniqueness

N,N,N’,N’-tetramethyloctane-1,8-diamine is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter diamines. This makes it suitable for specific applications where longer chain diamines are required.

Properties

IUPAC Name

N,N,N',N'-tetramethyloctane-1,8-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-13(2)11-9-7-5-6-8-10-12-14(3)4/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFCUZHPGXDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275488
Record name N,N,N',N'-tetramethyloctane-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27397-06-4
Record name N,N,N',N'-tetramethyloctane-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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